2-(Azetidin-3-yloxy)-5-bromopyridine
Overview
Description
“2-(Azetidin-3-yloxy)-5-bromopyridine” is a chemical compound. It has a molecular weight of 265.54 . It is a solid substance .
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The InChI code for “2-(Azetidin-3-yloxy)-5-bromopyridine” is 1S/C8H10BrClN2O . The molecular formula is C8H10BrClN2O .Chemical Reactions Analysis
Azetidines have been synthesized through various methods including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .Physical And Chemical Properties Analysis
“2-(Azetidin-3-yloxy)-5-bromopyridine” is a solid substance . It is stored at room temperature .Scientific Research Applications
Synthesis and Antibacterial/Antifungal Activity
A derivative of 2-(Azetidin-3-yloxy)-5-bromopyridine was synthesized and evaluated for antibacterial and antifungal activity, showing promising results (Rao, Prasad, & Rao, 2013).
Antineoplastic Activity
Azetidin-2-one, a structural component related to 2-(Azetidin-3-yloxy)-5-bromopyridine, was identified for its medicinal properties, particularly in conjugates displaying antineoplastic activity against breast cancer cell lines (Rane et al., 2015).
Synthesis for Nicotinic Receptor Ligands
The compound 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, related to 2-(Azetidin-3-yloxy)-5-bromopyridine, was synthesized for potential use as a ligand for nicotinic receptors (Karimi & Långström, 2002).
Stereoselective Synthesis in Medicinal Chemistry
Research on 2-(2-mesyloxyethyl)azetidines, closely related to 2-(Azetidin-3-yloxy)-5-bromopyridine, explored their use in the stereoselective preparation of new azaheterocycles, significant for medicinal chemistry applications (Mollet et al., 2011).
Potential Elastase Inhibitors
Compounds related to 2-(Azetidin-3-yloxy)-5-bromopyridine were investigated for their potential as transient inhibitors of elastase, an enzyme, suggesting applications in biochemistry (Beauve et al., 1999).
Antibacterial Properties
Another study synthesized related compounds for their potential antibacterial properties, exploring their potential as new classes of antibiotics (Woulfe & Miller, 1985).
Synthesis for Drug Development
A practical synthesis of a compound similar to 2-(Azetidin-3-yloxy)-5-bromopyridine was developed, showing significant improvements in yield and purity, important for drug development (Alabanza et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-(azetidin-3-yloxy)-5-bromopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRNQLTXIVQONY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-5-bromopyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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